molecular formula C18H14F6O2 B2873452 4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane CAS No. 866155-72-8

4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane

Cat. No. B2873452
CAS RN: 866155-72-8
M. Wt: 376.298
InChI Key: OVUBSRXBZTWECZ-UHFFFAOYSA-N
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Description

“4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane” is a chemical compound with the molecular formula C18H14F6O2 . It is related to the class of compounds known as chromanes .

Scientific Research Applications

Energy Storage

In the realm of energy storage , particularly for lithium-sulfur (Li-S) batteries , compounds with the 3,5-bis(trifluoromethyl)benzyl moiety have been utilized to enhance performance. A modified triazine-based covalent organic framework incorporating this group has shown promise in suppressing the shuttle effect of polysulfides, which is a significant challenge in the commercialization of Li-S batteries .

Medicine

In medical research , derivatives of 3,5-bis(trifluoromethyl)benzyl have been explored as potential growth inhibitors of drug-resistant bacteria . This is particularly crucial in the fight against pathogens like MRSA (methicillin-resistant Staphylococcus aureus), where novel antibiotics are urgently needed .

Materials Science

The 3,5-bis(trifluoromethyl)benzyl group plays a role in materials science as well. It’s been used in the synthesis of covalent organic frameworks that are applied in advanced materials, such as those used in battery technologies to improve energy density and stability .

Environmental Science

In environmental science , the focus is on developing materials that can contribute to sustainable energy solutions . The aforementioned applications in battery technology also have a direct impact on environmental sustainability by enabling more efficient energy storage solutions .

Analytical Chemistry

For analytical chemistry , the 3,5-bis(trifluoromethyl)benzyl group is used as a derivatization reagent . It’s particularly useful in the detection of uracil in DNA by gas chromatography and negative chemical ionization mass spectrometry, which is vital for genetic and forensic analysis .

Agriculture

While direct applications in agriculture are not explicitly mentioned for “4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane”, the derivatization techniques used in analytical chemistry can be applied to the detection of contaminants or the analysis of genetic material in agricultural products .

Pharmaceutical Development

In pharmaceutical development , compounds with the 3,5-bis(trifluoromethyl)benzyl structure have been used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonists. These compounds have potential therapeutic applications in treating conditions like depression, anxiety, and inflammatory diseases .

Advanced Material Synthesis

Lastly, in the synthesis of advanced materials , the fluoroalkyl azide reagent active in copper-catalyzed azide-alkyne cycloaddition (click reaction) can be functionalized onto biomolecules, polymers, or materials containing an alkyne group. This allows for the creation of highly fluorinated building blocks that can be used in a variety of material applications .

properties

IUPAC Name

4-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F6O2/c19-17(20,21)12-7-11(8-13(9-12)18(22,23)24)10-26-16-5-6-25-15-4-2-1-3-14(15)16/h1-4,7-9,16H,5-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUBSRXBZTWECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane

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